1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
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Overview
Description
1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a complex organic compound that features an indole moiety, a pyrimidine ring, and a piperidine carboxamide group
Mechanism of Action
Target of action
The compound contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Mode of action
The mode of action would depend on the specific targets of the compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Biochemical pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it affects. Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. As mentioned earlier, indole derivatives can have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include trifluoroacetic acid, piperidine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different derivatives.
Reduction: The pyrimidine ring can be reduced to alter its electronic properties.
Substitution: The trifluoroethyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of indole and pyrimidine derivatives with biological targets.
Industry: The compound’s unique structure makes it useful in the development of novel materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1-(1-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide: Similar structure but lacks the trifluoroethyl group.
N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-(2,2,2-trifluoroethyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine: Contains a similar indole-pyrimidine core but with different substituents.
Uniqueness
1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is unique due to the presence of the trifluoroethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
1-(6-indol-1-ylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O/c21-20(22,23)12-24-19(29)15-5-8-27(9-6-15)17-11-18(26-13-25-17)28-10-7-14-3-1-2-4-16(14)28/h1-4,7,10-11,13,15H,5-6,8-9,12H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHHHLMULJETHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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